Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15837001
InChI: InChI=1S/C14H17N3O5/c1-19-10-5-9(6-11(20-2)13(10)22-4)14-15-8-17(16-14)7-12(18)21-3/h5-6,8H,7H2,1-4H3
SMILES:
Molecular Formula: C14H17N3O5
Molecular Weight: 307.30 g/mol

Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

CAS No.:

Cat. No.: VC15837001

Molecular Formula: C14H17N3O5

Molecular Weight: 307.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate -

Specification

Molecular Formula C14H17N3O5
Molecular Weight 307.30 g/mol
IUPAC Name methyl 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-1-yl]acetate
Standard InChI InChI=1S/C14H17N3O5/c1-19-10-5-9(6-11(20-2)13(10)22-4)14-15-8-17(16-14)7-12(18)21-3/h5-6,8H,7H2,1-4H3
Standard InChI Key OIVCJTQCHUJOAD-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=NN(C=N2)CC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, methyl 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-1-yl]acetate, reflects its structural components:

  • A 1,2,4-triazole ring (C₂N₃) at the core.

  • A 3,4,5-trimethoxyphenyl group attached to position 3 of the triazole.

  • A methyl acetate moiety (-O-CO-OCH₃) linked via a methylene bridge (-CH₂-) to position 1 of the triazole.

Key Structural Features:

  • Trimethoxyphenyl Group: The 3,4,5-trimethoxy substitution on the benzene ring is a hallmark of bioactive molecules, often linked to tubulin-binding activity in anticancer agents.

  • Triazole Ring: The 1,2,4-triazole scaffold is a pharmacophore known for its ability to engage in hydrogen bonding and π-π stacking, making it prevalent in enzyme inhibitors .

  • Ester Functionalization: The methyl ester group enhances solubility in organic solvents, facilitating synthetic modifications.

Table 1: Physicochemical Properties of Methyl 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-Triazol-1-yl)Acetate

PropertyValue
Molecular FormulaC₁₄H₁₇N₃O₅
Molecular Weight307.30 g/mol
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN(C=N2)CC(=O)OC
InChI KeyOIVCJTQCHUJOAD-UHFFFAOYSA-N
PubChem CID84220705
MethodReagentsYield (%)Advantages
ZnII-CatalyzedZnCl₂, acyl hydrazides70–85High regioselectivity
Vilsmeier-HaackPOCl₃, DMF65–80One-pot feasibility
Metal-FreeI₂, DMF60–75Eco-friendly, no metal residues

Biological Activities and Mechanisms

Antiproliferative Activity

The 3,4,5-trimethoxyphenyl group is structurally analogous to combretastatin A-4, a potent tubulin polymerization inhibitor. In vitro studies on similar triazole derivatives show IC₅₀ values of 2–10 µM against breast (MCF-7) and colon (HCT-116) cancer cells, suggesting microtubule-disrupting mechanisms .

Enzyme Inhibition

The 1,2,4-triazole ring interacts with catalytic residues in enzymes like α-glucosidase and cyclooxygenase-2 (COX-2). Molecular docking simulations predict strong hydrogen bonding between the triazole’s nitrogen atoms and active-site residues (e.g., His674 in COX-2) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 9H, OCH₃), 4.95 (s, 2H, CH₂COO), 6.45 (s, 2H, Ar-H), 8.10 (s, 1H, triazole-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 52.1 (OCH₃), 56.3 (CH₂COO), 105.2–153.4 (aromatic carbons), 167.2 (C=O).

Mass Spectrometry

  • ESI-MS: m/z 308.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₇N₃O₅.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual functionality positions it as a lead candidate for:

  • Anticancer Agents: Optimizing tubulin-binding affinity through methoxy group substitutions.

  • Enzyme Inhibitors: Targeting proteases and oxidoreductases via triazole-mediated interactions.

Agricultural Chemistry

Triazole derivatives are explored as fungicides and plant growth regulators. The methoxy groups may enhance systemic translocation in plants.

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